molecular formula C19H24N2O4 B13786455 1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester CAS No. 256407-56-4

1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester

Cat. No.: B13786455
CAS No.: 256407-56-4
M. Wt: 344.4 g/mol
InChI Key: WHWBEUASJDBREX-UHFFFAOYSA-N
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Description

1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The reaction typically requires methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

256407-56-4

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl 1-(2-methoxy-2-oxoethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate

InChI

InChI=1S/C19H24N2O4/c1-19(2,3)25-18(23)21-10-9-13-12-7-5-6-8-14(12)20-17(13)15(21)11-16(22)24-4/h5-8,15,20H,9-11H2,1-4H3

InChI Key

WHWBEUASJDBREX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1CC(=O)OC)NC3=CC=CC=C23

Origin of Product

United States

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